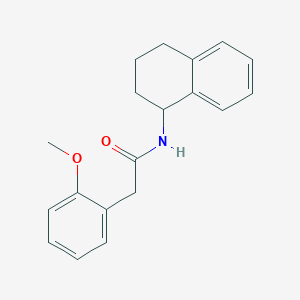![molecular formula C15H17ClF3N5O B14931181 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14931181.png)
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes both chloro and trifluoromethyl groups attached to pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their functionalization and coupling.
Preparation of Pyrazole Intermediates: The initial step involves the synthesis of 4-chloro-1H-pyrazole and 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole through cyclization reactions.
Functionalization: The pyrazole intermediates are then functionalized with appropriate alkylating agents to introduce the propyl and acetamide groups.
Coupling Reaction: The final step involves coupling the functionalized pyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-1H-pyrazol-1-yl]acetamide: Lacks the trifluoromethyl group.
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]acetamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both chloro and trifluoromethyl groups in N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide imparts unique chemical and biological properties, making it distinct from similar compounds. These groups can influence the compound’s reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H17ClF3N5O |
|---|---|
Molekulargewicht |
375.77 g/mol |
IUPAC-Name |
N-[3-(4-chloropyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H17ClF3N5O/c16-11-7-21-23(8-11)5-1-4-20-14(25)9-24-12(10-2-3-10)6-13(22-24)15(17,18)19/h6-8,10H,1-5,9H2,(H,20,25) |
InChI-Schlüssel |
NRKBDMTUZUIXKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NN2CC(=O)NCCCN3C=C(C=N3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)
![N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14931116.png)
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)






![1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B14931186.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B14931197.png)
![N-(3-chlorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14931201.png)

